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Compound of Interest

Compound Name: PSI-7409 tetrasodium

Cat. No.: B15567963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PSI-7409, the active

triphosphate metabolite of sofosbuvir, for in vitro hepatitis C virus (HCV) replicon clearance

experiments. This document includes detailed protocols for assessing antiviral activity,

cytotoxicity, and the selection of resistant variants.

Introduction to PSI-7409 and the HCV Replicon
System
PSI-7409 is a potent nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA

polymerase, which is essential for viral replication.[1] It acts as a chain terminator, preventing

the elongation of the viral RNA genome.[2] PSI-7409 is the active form of the prodrug

sofosbuvir (also known as PSI-7977).[1]

The HCV replicon system is a powerful in vitro tool for studying HCV replication and for the

primary evaluation of anti-HCV compounds.[1][3] These systems consist of engineered

subgenomic or full-length HCV RNA molecules that can autonomously replicate within cultured

human hepatoma cells, such as Huh-7 cells.[4] They often contain reporter genes, like

luciferase, to facilitate the quantification of viral replication.[4]
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The following tables summarize the in vitro activity of PSI-7409 and its prodrug, sofosbuvir,

against various HCV genotypes in replicon systems.

Table 1: In Vitro Activity of Sofosbuvir (PSI-7977) against HCV Replicons

HCV
Genotype/Subt
ype

Replicon
System

EC50 (nM) EC90 (nM) Reference

1a H77 40 122 [5]

1b Con1 90 750 [5]

2a JFH-1 280 1360 [5]

2a - 32 - [6]

3a S52 50 - [7]

4a ED43 130 - [6][7]

5a - - - [7]

6a - - - [7]

EC50 (50% effective concentration) and EC90 (90% effective concentration) values represent

the concentration of the compound required to inhibit 50% and 90% of HCV replicon

replication, respectively.

Table 2: In Vitro Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase

HCV
Genotype/Subtype

NS5B Polymerase IC50 (µM) Reference

1b Con1 1.6 [5]

2a JFH-1 2.8 [5]

3a - 0.7 [5]

4a - 2.6 [5]
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IC50 (50% inhibitory concentration) is the concentration of PSI-7409 required to inhibit 50% of

the HCV NS5B polymerase activity.

Table 3: Sofosbuvir Resistance-Associated Substitutions

NS5B Substitution
Fold-Change in
Sofosbuvir EC50

Impact on
Replication
Capacity

Reference

S282T 2.4 - 19.4
Reduced (3.2% to

22% of wild-type)
[6]

Experimental Protocols
Maintenance of HCV Replicon Cell Lines
Objective: To maintain healthy, actively dividing Huh-7 cells harboring HCV replicons for use in

antiviral assays.

Materials:

Huh-7 cells containing an HCV replicon (e.g., with a luciferase reporter)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Non-Essential Amino Acids (NEAA)

G418 (Geneticin)

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Protocol:
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Culture HCV replicon-containing Huh-7 cells in complete growth medium (DMEM

supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA) in a humidified

incubator at 37°C with 5% CO2.

To maintain the replicon, supplement the growth medium with an appropriate concentration

of G418 (typically 250-500 µg/mL).

Passage the cells every 3-4 days, or when they reach 80-90% confluency.

To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and then neutralize

the trypsin with complete growth medium.

Seed new culture flasks or plates at a 1:3 to 1:5 dilution.
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Cell Culture Maintenance
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HCV Replicon Cell Maintenance Workflow
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HCV Replicon Clearance Assay
Objective: To determine the ability of PSI-7409 (via its prodrug, sofosbuvir) to clear HCV

replicons from cultured cells over a prolonged treatment period.

Materials:

HCV replicon-containing Huh-7 cells

Complete growth medium without G418

Sofosbuvir (PSI-7977)

96-well plates

Luciferase assay reagent

Luminometer

Reagents for RNA extraction and qPCR

Protocol:

Seed HCV replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in

complete growth medium containing G418. Allow cells to adhere overnight.

The next day, remove the medium and wash the cells with PBS.

Add fresh complete growth medium without G418, containing serial dilutions of sofosbuvir. A

typical concentration range to test for clearance would be from 10x to 100x the EC50 value.

Include a no-drug (vehicle) control.

Incubate the plates at 37°C and 5% CO2.

At regular intervals (e.g., every 3-4 days) for a period of up to 3-4 weeks, passage the cells.

At each passage, re-plate the cells in fresh medium containing the same concentration of

sofosbuvir.
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At each passage, a portion of the cells can be lysed to measure luciferase activity as a

measure of replicon levels. A sustained decrease in luciferase signal to background levels

indicates replicon clearance.

At the end of the treatment period, remove the drug-containing medium and culture the cells

in drug-free medium (still without G418) for an additional 1-2 weeks to assess for viral

rebound.

Confirm replicon clearance by quantifying HCV RNA levels using RT-qPCR.

HCV Replicon Clearance Assay

Seed Replicon Cells

Treat with Sofosbuvir
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Incubate (3-4 weeks)
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Every 3-4 days

Remove Drug
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HCV Replicon Clearance Experimental Workflow
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Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of sofosbuvir that is toxic to the host cells (CC50),

which is necessary for calculating the selectivity index (SI = CC50/EC50).

Materials:

HCV replicon-containing Huh-7 cells

Complete growth medium

Sofosbuvir

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO or solubilization buffer

Microplate reader

Protocol:

Seed Huh-7 cells (without replicons, or replicon-containing cells can be used) in a 96-well

plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

Add serial dilutions of sofosbuvir to the wells. Include a no-drug (vehicle) control and a

control with no cells (media only for background).

Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During

this time, viable cells will reduce the yellow MTT to purple formazan crystals.

Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability compared to the untreated control and determine

the CC50 value.

Selection of Resistant HCV Replicons
Objective: To select for HCV replicon variants with reduced susceptibility to sofosbuvir.

Materials:

HCV replicon-containing Huh-7 cells

Complete growth medium with and without G418

Sofosbuvir

Culture flasks or plates

Reagents for RNA extraction, RT-PCR, and sequencing

Protocol:

Culture HCV replicon cells in the presence of a low concentration of sofosbuvir (e.g., at or

slightly above the EC50 value) in medium without G418.

Passage the cells as they become confluent, always in the presence of the same

concentration of sofosbuvir.

Once the cells are growing steadily, gradually increase the concentration of sofosbuvir in a

stepwise manner.

Continue this process for several passages (typically 10-15 weeks).[3]

Isolate RNA from the resistant cell population.

Amplify the NS5B coding region by RT-PCR and sequence the PCR product to identify

mutations.

The identified mutations can then be introduced into a wild-type replicon construct to confirm

their role in resistance.
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Resistance Selection Protocol
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Workflow for Selecting Drug-Resistant HCV Replicons
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Sofosbuvir is a phosphoramidate prodrug that is metabolized within the hepatocyte to its active

triphosphate form, PSI-7409.[2] PSI-7409 mimics the natural uridine nucleotide and is

incorporated into the nascent HCV RNA strand by the NS5B polymerase.[2] Upon

incorporation, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar sterically hinder

the addition of the next nucleotide, thus terminating the chain elongation process and inhibiting

viral replication.[8]

Mechanism of Action of PSI-7409

Sofosbuvir (Prodrug) Intracellular Metabolism PSI-7409 (Active Triphosphate) HCV NS5B Polymerase Incorporation into
HCV RNA Chain Termination Inhibition of HCV Replication
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Mechanism of PSI-7409 in Inhibiting HCV Replication

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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